molecular formula C20H14N4O3 B3585098 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B3585098
M. Wt: 358.3 g/mol
InChI Key: CWTDCUNNIJYHKP-UHFFFAOYSA-N
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Description

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that features a quinazoline core substituted with a 4-nitrophenyl group and an amino phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzonitrile with 4-nitrobenzaldehyde to form the quinazoline coreThe reaction conditions often require the use of catalysts such as zinc ferrite under solvent-free conditions to enhance yield and efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The quinazoline core is known to interact with various biological targets, including kinases and other proteins, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 2-(4-nitrophenyl)quinazolin-4-yl derivatives.

    Phenol Derivatives: Compounds such as 4-nitrophenyl phenol.

Uniqueness

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-16-5-3-4-14(12-16)21-20-17-6-1-2-7-18(17)22-19(23-20)13-8-10-15(11-9-13)24(26)27/h1-12,25H,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTDCUNNIJYHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
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3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
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3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
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3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
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3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

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